![molecular formula C29H34N4O4 B15073949 1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK040 is a potent and highly selective inhibitor of the bromodomain and extra-terminal (BET) protein family, specifically targeting the second bromodomain (BD2). It exhibits a pIC50 of 8.3, demonstrating over 5000-fold selectivity against the first bromodomain (BD1) with a pIC50 of 4.6 . This compound is primarily utilized in oncology and immunology research due to its ability to modulate gene expression by inhibiting BET proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK040 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including selective bromination, nucleophilic substitution, and amide bond formation .
Industrial Production Methods
Industrial production of GSK040 is likely to involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in powder form, which is unstable and thus often converted to more stable salt forms for storage and handling .
Analyse Des Réactions Chimiques
Types of Reactions
GSK040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of GSK040.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of GSK040, which may have different biological activities and properties. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Applications De Recherche Scientifique
GSK040 has a wide range of scientific research applications, including:
Oncology: It is used to study the role of BET proteins in cancer and to develop potential cancer therapies.
Immunology: The compound helps in understanding the regulation of immune responses and the development of immunomodulatory drugs.
Epigenetics: GSK040 is used to investigate the epigenetic regulation of gene expression by BET proteins.
Drug Development: It serves as a lead compound for developing new drugs targeting BET proteins.
Mécanisme D'action
GSK040 exerts its effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition prevents BET proteins from binding to acetylated lysine residues on histones, thereby modulating the transcription of genes involved in cell growth, differentiation, and inflammation. The compound’s high selectivity for BD2 over BD1 is crucial for its therapeutic potential, as it minimizes off-target effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
JQ1: Another BET inhibitor with high affinity for both BD1 and BD2 domains.
I-BET762: A selective BET inhibitor used in cancer research.
RVX-208:
Uniqueness of GSK040
GSK040’s uniqueness lies in its exceptional selectivity for the BD2 domain over the BD1 domain, making it a valuable tool for studying the specific roles of BD2 in various biological processes. This selectivity also reduces the likelihood of side effects associated with non-selective BET inhibition.
Propriétés
Formule moléculaire |
C29H34N4O4 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
1,5-dimethyl-N-[(1R)-2-(methylamino)-1-(oxan-4-yl)-2-oxoethyl]-6-oxo-N-[(2S)-2-phenyl-2-pyridin-2-ylethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34N4O4/c1-20-17-23(18-32(3)28(20)35)29(36)33(26(27(34)30-2)22-12-15-37-16-13-22)19-24(21-9-5-4-6-10-21)25-11-7-8-14-31-25/h4-11,14,17-18,22,24,26H,12-13,15-16,19H2,1-3H3,(H,30,34)/t24-,26-/m1/s1 |
Clé InChI |
MDCZQITXTAMNNV-AOYPEHQESA-N |
SMILES isomérique |
CC1=CC(=CN(C1=O)C)C(=O)N(C[C@H](C2=CC=CC=C2)C3=CC=CC=N3)[C@H](C4CCOCC4)C(=O)NC |
SMILES canonique |
CC1=CC(=CN(C1=O)C)C(=O)N(CC(C2=CC=CC=C2)C3=CC=CC=N3)C(C4CCOCC4)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



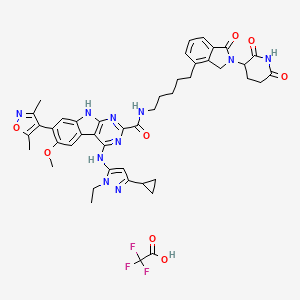

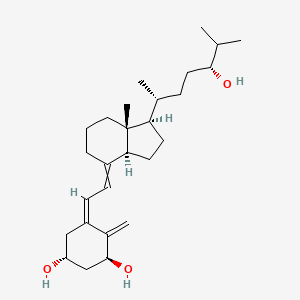
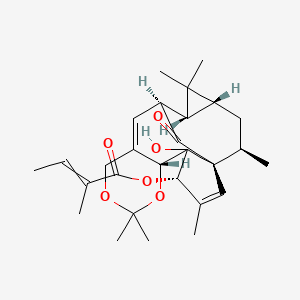
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
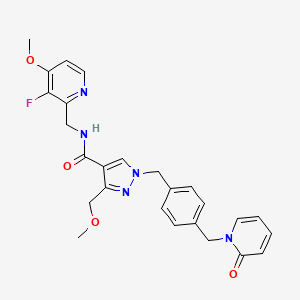

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)
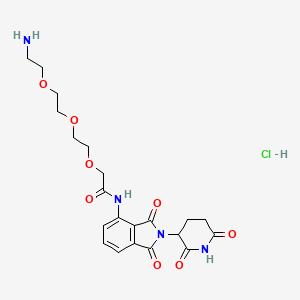
![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2R)-1-[(2R)-2-cyclohexyl-2-[[(2R)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B15073939.png)

